Cas no 2228695-44-9 (2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol)

2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol structure
2228695-44-9 structure
商品名:2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
CAS番号:2228695-44-9
MF:C9H9F2NO4
メガワット:233.16886973381
CID:5774222
PubChem ID:165632458

2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1948839
    • 2228695-44-9
    • 2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
    • 2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
    • インチ: 1S/C9H9F2NO4/c1-16-7-3-2-5(8(13)9(10)11)4-6(7)12(14)15/h2-4,8-9,13H,1H3
    • InChIKey: KYORLKWLFLLEJL-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CC(=C(C=1)[N+](=O)[O-])OC)O)F

計算された属性

  • せいみつぶんしりょう: 233.04996409g/mol
  • どういたいしつりょう: 233.04996409g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1948839-0.05g
2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2228695-44-9
0.05g
$660.0 2023-09-17
Enamine
EN300-1948839-0.25g
2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2228695-44-9
0.25g
$723.0 2023-09-17
Enamine
EN300-1948839-1g
2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2228695-44-9
1g
$785.0 2023-09-17
Enamine
EN300-1948839-5g
2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2228695-44-9
5g
$2277.0 2023-09-17
Enamine
EN300-1948839-0.1g
2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2228695-44-9
0.1g
$691.0 2023-09-17
Enamine
EN300-1948839-10.0g
2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2228695-44-9
10g
$3376.0 2023-06-03
Enamine
EN300-1948839-0.5g
2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2228695-44-9
0.5g
$754.0 2023-09-17
Enamine
EN300-1948839-1.0g
2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2228695-44-9
1g
$785.0 2023-06-03
Enamine
EN300-1948839-2.5g
2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2228695-44-9
2.5g
$1539.0 2023-09-17
Enamine
EN300-1948839-5.0g
2,2-difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2228695-44-9
5g
$2277.0 2023-06-03

2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol 関連文献

2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-olに関する追加情報

Introduction to 2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol (CAS No. 2228695-44-9)

2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2228695-44-9, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both fluorine and nitro substituents, which are well-documented for their ability to modulate biological activity and enhance metabolic stability. The structural motif of 2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol combines a hydroxyl group with a highly functionalized aromatic ring, making it a promising candidate for further exploration in drug discovery and development.

The significance of fluorine atoms in medicinal chemistry is well-established, with their incorporation into small molecules often leading to improved pharmacokinetic properties, such as increased lipophilicity and resistance to metabolic degradation. In particular, the electron-withdrawing nature of fluorine can influence the electronic distribution of the molecule, thereby affecting its binding affinity to biological targets. The presence of a nitro group further enhances the reactivity and electronic properties of the aromatic system, providing multiple avenues for chemical modification and functionalization.

The 4-methoxy-3-nitrophenyl moiety in 2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol is particularly noteworthy, as it represents a classic pharmacophore found in numerous bioactive compounds. This aromatic fragment has been extensively studied for its potential role in modulating enzyme activity and receptor binding. The methoxy group introduces steric hindrance and electronic effects that can fine-tune the interaction between the molecule and its target protein or nucleic acid. Meanwhile, the nitro group serves as a handle for further derivatization, allowing chemists to explore diverse chemical space.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the combination of fluorine and nitro substituents in 2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol may confer favorable interactions with key residues in biological targets, such as kinases and transcription factors. These insights have guided the design of novel analogs with enhanced potency and selectivity.

In vitro studies have begun to elucidate the biological profile of 2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol. Initial assays suggest that this compound exhibits modest activity against certain enzymatic targets, with potential applications in therapeutic areas such as oncology and inflammation. The hydroxyl group provides a site for hydrogen bonding interactions, which are critical for stabilizing protein-ligand complexes. Additionally, the fluorinated backbone may contribute to improved pharmacokinetic profiles compared to non-fluorinated analogs.

The synthesis of 2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol presents unique challenges due to the sensitivity of the functional groups involved. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. The introduction of fluorine atoms often requires specialized reagents and conditions to ensure high yields and purity.

As research progresses, 2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol is expected to play a pivotal role in the development of next-generation therapeutics. Its structural features offer a rich scaffold for medicinal chemists to explore new chemical entities with improved efficacy and reduced side effects. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize its potential in addressing unmet medical needs.

The growing interest in fluorinated compounds underscores their versatility as pharmacological tools. The ability to fine-tune molecular properties through strategic substitution has made such molecules indispensable in modern drug discovery. 2,2-Difluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-ol exemplifies this trend, demonstrating how structural complexity can be leveraged to achieve therapeutic benefits.

In conclusion, 2,2-Difluoro - 1 - ( 4 - methoxy - 3 - nitroph enyl ) eth an - 1 - ol ( CAS No . 2228695 -44 -9 ) is a promis ing compoun d with pote ntial appl ications i n pha rmaceutical re sea rch . Its unique struct ure , combi nation o f fuorine an d nitr o su bstitu ents , an d func tio naliz ab le moe ities , make s it a valu able too l f or deve lo p ing no ve thera peu tic s . Further stu dies are war rant ed t o explo re i ts bio lo gical p rofile an d synthe tic po ten tial .

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